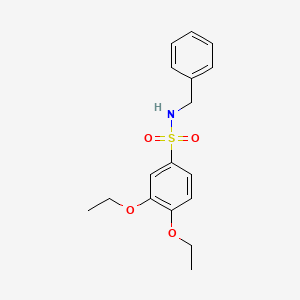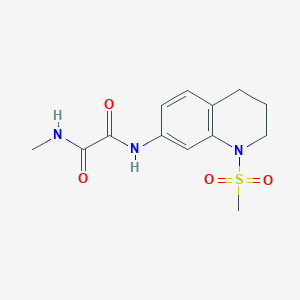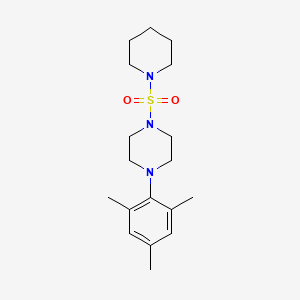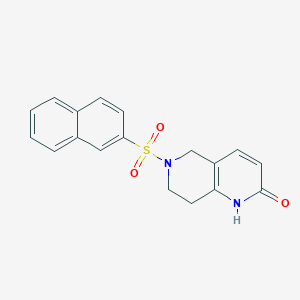![molecular formula C21H18N4O2 B2724041 2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097933-28-1](/img/structure/B2724041.png)
2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is an organic compound that belongs to the class of heterocyclic compounds. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an indolizine moiety, which is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids .
Synthesis Analysis
The synthesis of this compound likely involves the use of pyrrolidine and indolizine moieties. Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings . Indolizine can be synthesized using classical methodologies such as Scholtz or Chichibabin reactions, as well as new strategies that have been revealed in recent years, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and an indolizine moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The indolizine moiety serves as a precursor for widespread indolizidine alkaloids .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the pyrrolidine and indolizine moieties. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The indolizine moiety can undergo reactions based on either pyridine or pyrrole scaffolds .Wissenschaftliche Forschungsanwendungen
Biological Activities
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . This suggests that the compound could be used in the development of new drugs or therapies.
Fluorescent Molecules
Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications . This could potentially make “2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” useful in imaging or sensing applications.
Radical Cyclization/Cross-Coupling
The synthesis of indolizine derivatives often involves radical cyclization/cross-coupling . This suggests that “2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” could be used in research exploring these chemical reactions.
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . While this doesn’t directly involve “2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline”, it does suggest potential antiviral applications for indolizine-containing compounds.
Cancer Treatment
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . This could be another potential area of application for “2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline”.
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This suggests that “2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” could potentially be used in the development of treatments for a range of health conditions.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of the pharmacophore space due to sp3-hybridization of the pyrrolidine ring , as well as the development of new synthetic pathways for the indolizine moiety . This could potentially lead to the discovery of new biologically active compounds.
Eigenschaften
IUPAC Name |
indolizin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(15-11-16-5-3-4-9-24(16)13-15)25-10-8-17(14-25)27-20-12-22-18-6-1-2-7-19(18)23-20/h1-7,9,11-13,17H,8,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBKFZMWHDTDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CN5C=CC=CC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)


![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)
![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)
![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)
![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)

![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)
![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)